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N-(1-Deoxy-D-fructos-1-yl)-L-threonine - 70954-04-0

N-(1-Deoxy-D-fructos-1-yl)-L-threonine

Catalog Number: EVT-1484300
CAS Number: 70954-04-0
Molecular Formula: C₁₀H₁₉NO₈
Molecular Weight: 281.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Deoxy-D-fructos-1-yl)-L-amino acids

    Compound Description: This group encompasses a series of epimerically pure N-(1-deoxy-D-fructos-1-yl)-L-amino acids, including those derived from alanine, arginine, aspartic acid, glycine, histidine, lysine, methionine, phenylalanine, and proline. These compounds are investigated for their potential as lead decorporation agents and their role in the Maillard reaction, a complex chemical process involving sugars and amino acids that occurs during food processing and in living organisms. Studies have shown that these compounds can effectively reduce lead levels in various tissues, including the liver, kidney, bone, and brain []. They have also been found to possess antioxidant, anti-inflammatory, and ACE-inhibitory activities [, , , ].

N-(1-deoxy-D-fructos-1-yl) fumonisin B(1)

    Compound Description: This compound is the initial product of a reaction between fumonisin B(1) and D-glucose, representing an Amadori rearrangement product. This reaction is significant due to the widespread presence of fumonisins, a group of mycotoxins, in commodities like maize [].

N-(1-Deoxy-d-fructos-1-yl)-methionine

    Compound Description: This Amadori rearrangement product, derived from methionine and glucose, plays a role in browning formation during food processing []. Its thermal degradation, particularly in the presence of additional methionine, influences the production of color precursors like glyoxal and methylglyoxal.

N epsilon-(1-deoxy-D-fructos-1-yl)hippuryl-lysine

    Compound Description: This compound serves as a model peptide fructosamine used to study the degradation of fructosamines, derivatives formed from the non-enzymatic glycation of proteins [, , ]. These studies help elucidate the formation of advanced glycation end-products under physiological conditions, which have implications for understanding complications related to diabetes.

Overview

N-(1-Deoxy-D-fructos-1-yl)-L-threonine is a compound that belongs to a class of molecules known as Amadori compounds, which are formed through the Maillard reaction—a complex series of chemical reactions between amino acids and reducing sugars. This particular compound is significant in food chemistry, contributing to flavor and color development during cooking and processing. It has garnered attention for its potential health benefits, including antioxidant properties and metal ion chelation, which may have implications in various biological processes and food applications .

Source

The compound can be synthesized from L-threonine and D-fructose under controlled conditions. It is also found in various food products as a result of thermal processing, where the Maillard reaction occurs naturally.

Classification

N-(1-Deoxy-D-fructos-1-yl)-L-threonine is classified as an Amadori rearrangement product, which is a type of glycation product formed when reducing sugars react with amino acids. This compound has been identified in studies focusing on food science, particularly regarding its antioxidant activity and potential health benefits .

Synthesis Analysis

Methods

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-threonine typically involves the following steps:

  1. Reactants: L-threonine is reacted with D-fructose.
  2. Reaction Medium: The reaction is conducted in an aqueous medium.
  3. Temperature Control: Elevated temperatures are often employed to facilitate the reaction.
  4. pH Adjustment: The pH of the solution is carefully controlled to optimize yield and purity.

In industrial applications, continuous flow reactors may be utilized to enhance production efficiency by allowing precise control over reaction parameters .

Technical Details

The reaction proceeds through the formation of an Amadori compound, where the carbonyl group of D-fructose interacts with the amino group of L-threonine. This process can be influenced by factors such as concentration, temperature, and pH, which are critical for maximizing product yield.

Molecular Structure Analysis

Structure

N-(1-Deoxy-D-fructos-1-yl)-L-threonine has the following molecular formula:

  • Molecular Formula: C10H19NO8
  • Molecular Weight: 281.26 g/mol
  • Structural Representation: The compound features a threonine backbone linked to a deoxyfructose moiety, indicating its dual nature as both an amino acid derivative and a sugar derivative .
Chemical Reactions Analysis

Types of Reactions

N-(1-Deoxy-D-fructos-1-yl)-L-threonine can undergo several types of chemical reactions:

  • Oxidation: Using agents like hydrogen peroxide or potassium permanganate can lead to various oxidation products.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.
  • Substitution: The presence of suitable nucleophiles can facilitate substitution reactions, yielding derivatives with varied functionalities .

Technical Details

The specific conditions under which these reactions occur—such as temperature, solvent choice, and concentration—are crucial for determining the products formed. For instance, oxidation may yield carboxylic acids while reduction could lead to alcohol derivatives.

Mechanism of Action

The mechanism of action for N-(1-Deoxy-D-fructos-1-yl)-L-threonine primarily involves its role as an antioxidant. It scavenges free radicals, thereby preventing oxidative damage to cells. Additionally, it can interact with proteins leading to the formation of advanced glycation end-products (AGEs), which are implicated in aging and chronic diseases .

Physical and Chemical Properties Analysis

Physical Properties

N-(1-Deoxy-D-fructos-1-yl)-L-threonine is typically a white to off-white crystalline powder. Its solubility in water makes it suitable for various applications in food science.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under normal conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reactivity with metal ions (e.g., Cu²⁺, Fe²⁺) allows it to act as a chelator, binding these ions effectively .

Relevant data regarding its reactivity and stability can guide its application in food preservation and health supplements.

Applications

N-(1-Deoxy-D-fructos-1-yl)-L-threonine has several scientific uses:

  1. Food Chemistry: It plays a role in flavor enhancement and color development during cooking processes.
  2. Health Supplements: Its antioxidant properties make it a candidate for use in dietary supplements aimed at reducing oxidative stress.
  3. Metal Ion Chelation: Its ability to chelate metal ions suggests potential applications in preventing metal-induced toxicity in biological systems .

Properties

CAS Number

70954-04-0

Product Name

N-(1-Deoxy-D-fructos-1-yl)-L-threonine

IUPAC Name

(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid

Molecular Formula

C₁₀H₁₉NO₈

Molecular Weight

281.26

InChI

InChI=1S/C10H19NO8/c1-4(13)7(10(18)19)11-2-5(14)8(16)9(17)6(15)3-12/h4,6-9,11-13,15-17H,2-3H2,1H3,(H,18,19)/t4-,6-,7+,8-,9-/m1/s1

SMILES

CC(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O

Synonyms

[R-(R*,S*)]-1-[(1-Carboxy-2-hydroxypropyl)amino]-1-deoxy-D-fructose;_x000B_D-1-[(L-1-Carboxy-2-hydroxypropyl)amino]-1-deoxy-fructose

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